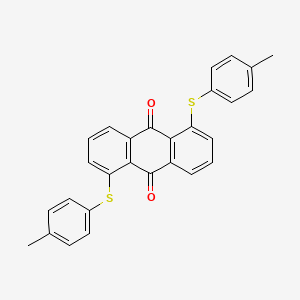
1,5-Bis(p-tolylthio)anthracene-9,10-dione
Descripción
1,5-Bis(p-tolylthio)anthracene-9,10-dione is a derivative of anthracenedione, a compound known for its applications in dyes and pigments
Propiedades
Número CAS |
90572-48-8 |
|---|---|
Fórmula molecular |
C28H20O2S2 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
1,5-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2S2/c1-17-9-13-19(14-10-17)31-23-7-3-5-21-25(23)27(29)22-6-4-8-24(26(22)28(21)30)32-20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Clave InChI |
COERIAURPYSSGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(p-tolylthio)anthracene-9,10-dione typically involves the reaction of 9,10-anthracenedione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or ferric chloride.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups of the anthracenedione core, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings of the 4-methylphenylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the anthracenedione core.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
1,5-Bis(p-tolylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(p-tolylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may influence oxidative stress pathways, apoptosis, and signal transduction pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the anthracenedione core. While 1,5-Bis(p-tolylthio)anthracene-9,10-dione has thioether groups, the similar compounds have amino or methylamino groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique thioether groups in this compound may confer distinct biological activities and industrial applications compared to its amino-substituted counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


